molecular formula C23H18ClN3O2 B2366695 N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 1115531-92-4

N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

Cat. No.: B2366695
CAS No.: 1115531-92-4
M. Wt: 403.87
InChI Key: ILCJLINQLGLLEW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the quinazolinone derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These compounds share the quinazolinone core structure and have similar biological activities.

    Phenylacetamide Derivatives: These compounds have a phenylacetamide moiety and are studied for their diverse pharmacological properties.

Uniqueness

N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c1-15-11-12-17(24)13-19(15)25-21(28)14-27-20-10-6-5-9-18(20)22(26-23(27)29)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCJLINQLGLLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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